An In-depth Technical Guide to Methyl 3-amino-4-hydroxy-5-methoxybenzoate
An In-depth Technical Guide to Methyl 3-amino-4-hydroxy-5-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-4-hydroxy-5-methoxybenzoate, registered under CAS number 92643-72-6, is a polysubstituted aromatic compound belonging to the aminobenzoate class. Its structure, featuring amino, hydroxyl, and methoxy functional groups on a benzoate scaffold, makes it a molecule of significant interest in medicinal chemistry and drug discovery. The strategic placement of these functional groups offers multiple points for chemical modification, allowing for the exploration of a diverse chemical space in the pursuit of novel therapeutic agents. This guide provides a comprehensive overview of the available technical information for this compound, including its properties, synthesis, analytical characterization, and potential applications, with a focus on providing field-proven insights for professionals in drug development.
While specific research on Methyl 3-amino-4-hydroxy-5-methoxybenzoate is limited, this guide will draw upon data from structurally related compounds to provide a robust and scientifically grounded resource. The principles of medicinal chemistry suggest that the unique electronic and steric properties conferred by its substitution pattern could lead to valuable interactions with biological targets. Substituted hydroxybenzoic acids and their esters are known to possess a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties[1][2][3][4][5].
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development. These properties influence its solubility, stability, and pharmacokinetic profile.
| Property | Value | Source |
| CAS Number | 92643-72-6 | N/A |
| Molecular Formula | C₉H₁₁NO₄ | [6] |
| Molecular Weight | 197.19 g/mol | [6] |
| Appearance | Brown Solid | N/A |
| logP | 0.9658 | [6] |
| logD | 0.9603 | [6] |
| logSw | -1.2174 | [6] |
| Hydrogen Bond Acceptors | 5 | [6] |
| Hydrogen Bond Donors | 3 | [6] |
| Polar Surface Area | 81.31 Ų | N/A |
| Storage Temperature | 0-5°C | N/A |
Synthesis of Methyl 3-amino-4-hydroxy-5-methoxybenzoate
A logical synthetic pathway would involve the nitration of a suitably protected vanillic acid derivative, followed by reduction of the nitro group to an amine, and finally esterification of the carboxylic acid. The following diagram outlines a proposed synthetic workflow.
Caption: Proposed synthetic workflow for Methyl 3-amino-4-hydroxy-5-methoxybenzoate.
Experimental Protocol (Hypothetical)
The following protocol is a hypothetical, step-by-step methodology based on general organic synthesis techniques for similar transformations. Researchers should optimize these conditions based on their experimental observations.
Step 1: Esterification of Vanillic Acid
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To a solution of vanillic acid (1 equivalent) in methanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
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Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl vanillate.
Step 2: Nitration of Methyl Vanillate
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Dissolve methyl vanillate (1 equivalent) in concentrated sulfuric acid at 0°C.
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Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 5°C.
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Stir the reaction mixture at 0°C for 1-2 hours.
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Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Concentrate the organic layer to obtain the crude methyl 3-nitrovanillate, which can be purified by column chromatography.
Step 3: Reduction of the Nitro Group
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Dissolve methyl 3-nitrovanillate (1 equivalent) in ethanol or methanol.
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Add a catalyst, such as 10% Palladium on carbon (Pd/C).
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Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
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Filter the reaction mixture through a pad of Celite to remove the catalyst.
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Concentrate the filtrate to obtain Methyl 3-amino-4-hydroxy-5-methoxybenzoate.
Analytical Characterization
Thorough analytical characterization is crucial for confirming the identity and purity of a synthesized compound. This typically involves a combination of spectroscopic techniques.
Infrared (IR) Spectroscopy
An FTIR spectrum is available for Methyl 3-amino-4-hydroxy-5-methoxybenzoate. The expected characteristic peaks would include:
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O-H stretch: A broad peak around 3300-3500 cm⁻¹ corresponding to the phenolic hydroxyl group.
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N-H stretch: Two sharp peaks in the range of 3300-3500 cm⁻¹ for the primary amine.
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C=O stretch: A strong peak around 1680-1710 cm⁻¹ for the ester carbonyl group.
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C-O stretch: Peaks in the 1200-1300 cm⁻¹ region for the ester and ether linkages.
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Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (Predicted):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.8 | s | 3H | OCH₃ (ester) |
| ~3.9 | s | 3H | OCH₃ (ether) |
| ~4.5-5.5 | br s | 2H | NH₂ |
| ~6.5-7.5 | m | 2H | Aromatic CH |
| ~9.0-10.0 | br s | 1H | OH |
13C NMR (Predicted):
| Chemical Shift (ppm) | Assignment |
| ~52 | OCH₃ (ester) |
| ~56 | OCH₃ (ether) |
| ~105-155 | Aromatic C |
| ~167 | C=O (ester) |
Mass Spectrometry (MS)
In a mass spectrum, Methyl 3-amino-4-hydroxy-5-methoxybenzoate would be expected to show a molecular ion peak [M]⁺ at m/z 197. Key fragmentation patterns would likely involve the loss of the methoxy group from the ester (-31), the loss of the entire methoxycarbonyl group (-59), and other characteristic fragmentations of the aromatic ring.
Potential Applications in Drug Development
The structural motifs present in Methyl 3-amino-4-hydroxy-5-methoxybenzoate are found in numerous biologically active compounds. The aminobenzoate scaffold is a well-established pharmacophore with a wide range of therapeutic applications.
Inferred Biological Relevance based on Structural Analogs:
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Antimicrobial Activity: Hydroxybenzoic acid esters are known to exhibit antimicrobial properties[1]. The combination of the hydroxyl and amino groups on the aromatic ring could contribute to this activity.
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Anti-inflammatory Effects: Substituted hydroxybenzoates have been investigated for their anti-inflammatory potential[5].
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Anticancer Potential: The phenazine-1-carboxylic acid esters of hydroxybenzoic acids have been synthesized and evaluated for their fungicidal and potential antitumor activities[1]. The substitution pattern on the benzoate ring plays a crucial role in modulating this activity.
The following diagram illustrates a simplified signaling pathway where substituted phenolic compounds have shown to play a role, such as the NF-κB signaling pathway, which is often dysregulated in inflammatory diseases and cancer.
Caption: Potential modulation of the NF-κB signaling pathway by substituted hydroxybenzoates.
Safety and Handling
As there is no specific safety data sheet (SDS) for Methyl 3-amino-4-hydroxy-5-methoxybenzoate, general precautions for handling laboratory chemicals of this class should be followed. Based on SDS for similar compounds, it should be handled with care.
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or under a fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. The recommended storage temperature is 0-5°C.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
Methyl 3-amino-4-hydroxy-5-methoxybenzoate is a compound with significant potential for further investigation in the field of drug discovery. Its polysubstituted aromatic structure provides a versatile scaffold for the synthesis of novel derivatives. While direct experimental data for this specific molecule is currently limited, this guide has provided a comprehensive overview based on its known properties and by drawing parallels with structurally related compounds. The proposed synthetic route and predicted analytical data offer a solid foundation for researchers to begin their own investigations. The potential biological activities inferred from its structural class highlight promising avenues for future research in areas such as antimicrobial, anti-inflammatory, and anticancer drug development. As with any research chemical, proper safety precautions should be strictly followed during its handling and use.
References
Sources
- 1. Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY | Processes of Petrochemistry and Oil Refining [ppor.az]
- 6. Compound methyl 3-amino-4-hydroxy-5-methoxybenzoate - Chemdiv [chemdiv.com]
- 7. Methyl 3-amino-4-methoxybenzoate(24812-90-6) 1H NMR [m.chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. Methyl 3-amino-4-methylbenzoate(18595-18-1) 1H NMR spectrum [chemicalbook.com]
